Colistin methanesulfonate sodium salt
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Overview
Description
Colistin methanesulfonate sodium salt is a useful research compound. Its molecular formula is C57H103N16Na5O28S5 and its molecular weight is 1735.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Colistin methanesulfonate sodium salt is used as an inactive prodrug for colistin, particularly in treating infections by multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Significant advances in understanding its chemistry, pharmacokinetics, and pharmacodynamics have been made, enabling scientifically based dosing suggestions for various categories of critically ill patients (Bergen et al., 2012).
Treatment of Central Nervous System Infections
Colistin methanesulfonate is used in treating central nervous system infections caused by multidrug-resistant Gram-negative bacteria. Its application via intraventricular or intrathecal administration is supported by clinical and experimental data, with recommendations based on available evidence (Imberti et al., 2014).
Pharmacokinetics in Continuous Venovenous Hemodiafiltration
Studies have focused on the pharmacokinetics of colistin methanesulfonate in critically ill patients, particularly those undergoing continuous venovenous hemodiafiltration. This research is crucial for optimizing its use as a last-line defense against multidrug-resistant bacteria in such sensitive cases (Li et al., 2005).
Population Pharmacokinetics
Population pharmacokinetics studies have been conducted to optimize dosage regimens in critically ill patients. These studies highlight the importance of understanding inter-study discrepancies in colistin plasma concentration and pharmacokinetics parameter estimates due to various factors (Zabidi et al., 2021).
Pulmonary Administration
Research on the pulmonary administration of colistin methanesulfonate shows its effectiveness in treating multidrug-resistant Gram-negative pulmonary infections. Studies using large-animal models have been crucial in understanding its pharmacokinetics in plasma and epithelial lining fluid following different routes of administration (Landersdorfer et al., 2016).
Pharmacodynamic Properties in Cystic Fibrosis
The pharmacodynamic properties of colistin and colistin methanesulfonate against Pseudomonas aeruginosa isolates from cystic fibrosis patients have been a significant area of research. This includes studying MICs, time-kill kinetics, and postantibiotic effect against mucoid and nonmucoid strains (Li et al., 2001).
properties
IUPAC Name |
pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSAXLCYYZSLAY-UHFFFAOYSA-I |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H103N16Na5O28S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1735.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HOSO2Me-DL-Dab(1)-DL-Leu-DL-Leu-DL-Dab(MeSO3H)-DL-Dab(MeSO3H)-DL-xiThr-(2).Unk-DL-Dab(MeSO3H)-DL-xiThr-DL-Dab(MeSO3H)-DL-Dab(2)-(1).5Na+ |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.